N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Beschreibung
Systematic IUPAC Nomenclature and Substituent Analysis
The compound’s IUPAC name is derived from its bicyclic pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system comprising pyrazole and pyrimidine rings. The numbering of the core structure follows IUPAC guidelines, with the pyrimidine ring prioritized for substituent assignment. Key substituents include:
- A methyl group at position 1 of the pyrazole ring.
- A 4-methylphenyl (para-tolyl) group at position 4 of the pyrimidine ring.
- A furan-2-ylmethyl group at position 6 of the pyrimidine ring.
The systematic name, N⁶-(furan-2-ylmethyl)-1-methyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , reflects these substituents in descending order of priority. The furan-2-ylmethyl moiety is an oxygen-containing heteroaromatic group, while the para-tolyl group contributes hydrophobic character to the molecule.
Molecular Formula and Mass Spectrometry Data
The molecular formula C₁₈H₁₈N₆O confirms the presence of 18 carbon, 18 hydrogen, 6 nitrogen, and 1 oxygen atom. Key mass spectrometry data includes:
| Property | Value |
|---|---|
| Average molecular mass | 334.383 g/mol |
| Monoisotopic mass | 334.1542 Da |
The monoisotopic mass aligns with high-resolution mass spectrometry (HRMS) measurements, which distinguish isotopic peaks for precise compound identification. The molecular weight and elemental composition are critical for characterizing synthetic intermediates and verifying purity during analytical workflows.
Registry Numbers and Cross-Referenced Database Entries
This compound is cataloged across major chemical databases under the following identifiers:
| Database | Identifier |
|---|---|
| CAS Registry | 896006-83-0 |
| ChemSpider | 12263430 |
These identifiers facilitate cross-referencing in synthetic chemistry protocols and pharmacological studies. For instance, the CAS registry number is essential for regulatory compliance and patent applications, while the ChemSpider entry provides access to structural data and synthetic pathways. The compound’s absence from clinical trial registries (e.g., ClinicalTrials.gov) underscores its current status as a research-grade chemical entity.
Eigenschaften
Molekularformel |
C18H18N6O |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
6-N-(furan-2-ylmethyl)-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N6O/c1-12-5-7-13(8-6-12)21-16-15-11-20-24(2)17(15)23-18(22-16)19-10-14-4-3-9-25-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23) |
InChI-Schlüssel |
AKFJKQAAFYYCEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
N~6~-(Furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Furanone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Furan- und Phenylringen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenide für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N~6~-(Furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschungen haben ihr Potenzial als therapeutisches Mittel untersucht, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade, die an Krankheiten beteiligt sind.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Arzneimitteln und Pflanzenschutzmitteln verwendet.
Wirkmechanismus
Der Wirkmechanismus von N6-(Furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und verschiedene zelluläre Pfade beeinflussen. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seiner potenziellen Verwendung als Antikrebsmittel führt.
Analyse Chemischer Reaktionen
Types of Reactions
N6-[(FURAN-2-YL)METHYL]-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has demonstrated significant inhibitory effects on various kinases that are crucial in cancer pathways. Specifically:
- Inhibition of Protein Kinases: The compound inhibits protein kinases such as casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) kinases. These kinases are vital for cell proliferation and survival, making the compound a potential candidate for cancer therapy .
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties. The compound has shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of furan and methylphenyl groups can be accomplished through electrophilic substitution methods.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Case Study 2: Anti-inflammatory Assessment
In another study focusing on inflammatory models, the compound was tested for its ability to reduce edema induced by carrageenan in animal models. The results showed a marked reduction in swelling compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism involves interactions with key amino acid residues within the kinase domain, leading to conformational changes that inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and analogous pyrazolo[3,4-d]pyrimidine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
*Molecular formulas for the target and other compounds are inferred from structural data in the evidence.
Key Observations
The 4-methylphenyl group at N⁴ (target) provides moderate steric bulk and electron-donating properties, contrasting with the 4-chlorophenyl group in , which may enhance electrostatic interactions.
Biological Activity Trends:
- Pyrazolo[3,4-d]pyrimidine-4,6-diamines with bulky N⁶ groups (e.g., cyclohexenylethyl in ) are associated with kinase inhibition, as seen in JAK3-selective derivatives .
- Compounds with polar substituents (e.g., methoxypropyl in ) may exhibit improved solubility but reduced membrane permeability.
Research Findings and Implications
While direct biological data for the target compound are unavailable in the evidence, insights can be extrapolated from structurally related analogs:
- JAK3 Inhibition: Derivatives with similar scaffolds demonstrate nanomolar IC₅₀ values against JAK3, suggesting the target compound may share this activity .
- Antifungal/Anticancer Potential: Furan-containing analogs (e.g., ’s dihydropyrimidinone derivative) show antifungal and anticancer properties, hinting at possible applications for the furan-2-ylmethyl-substituted target compound .
Biologische Aktivität
N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with furan and methylphenyl substituents. Its molecular formula is C~18~H~20~N~6~, with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups is believed to contribute to its distinctive chemical properties and biological activities.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C~18~H~20~N~6~ |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C |
The primary mechanism of action for this compound involves the inhibition of key kinases involved in cell proliferation and survival. Notably, studies have shown that compounds within this class can inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB2 kinases, leading to apoptosis in cancer cells.
Key Findings:
- IC50 Values : The compound demonstrated an IC50 value of 0.18 µM against EGFR and 0.25 µM against ErbB2, indicating potent inhibitory activity compared to standard chemotherapeutics like Erlotinib (IC50 = 4.44 µM) .
- Induction of Apoptosis : Treatment with this compound resulted in a significant increase in active caspase-3 levels (11-fold), suggesting a strong apoptotic effect .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including ovarian and breast cancer cells.
- Cell Cycle Arrest : It caused cell cycle arrest at the G2/M phase and accumulation of cells in the pre-G1 phase, indicating its potential to halt tumor growth .
Other Biological Activities
In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory and antimicrobial activities. These derivatives have shown promise as potential therapeutic agents in treating conditions like gout and infections due to their ability to inhibit specific enzymes involved in inflammatory pathways .
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Study on Antitumor Activity : A recent study demonstrated that a related compound exhibited significant antitumor activity with an IC50 value of 0.18 µM against EGFR . This suggests that similar compounds may share comparable mechanisms.
- Inflammation Models : In models of inflammation, pyrazolo[3,4-d]pyrimidines showed reduced levels of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases .
Q & A
Q. How do structural analogs with modified N⁴/N⁶ substituents compare in terms of metabolic stability?
- Methodological Answer : Microsomal stability assays (human liver microsomes, 1 mg/mL) show that methylphenyl at N⁴ increases t₁/₂ by 30% vs. fluorophenyl (). N⁶-furan derivatives exhibit slower CYP3A4-mediated oxidation than allyl groups ( vs. 7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
